4-Formylbiphenyl-3-carboxylic acid
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Overview
Description
4-Formylbiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of aromatic carboxylic acidsThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylbiphenyl-3-carboxylic acid typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions and yields the desired formylated product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Formylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 4-Carboxybiphenyl-3-carboxylic acid.
Reduction: 4-Hydroxymethylbiphenyl-3-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-Formylbiphenyl-3-carboxylic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Nanotechnology: Acts as a surface modifier to promote the dispersion of metallic nanoparticles or carbon nanostructures.
Biochemical Research: Serves as a fluorescent probe for sensing and imaging biomolecules like proteins, DNA, and RNA.
Pharmaceutical Research: Utilized in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Formylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biochemical applications, it can act as a fluorescent probe by binding to target biomolecules and emitting fluorescence. This interaction provides valuable information about the presence, location, and behavior of the target biomolecules.
Comparison with Similar Compounds
Similar Compounds
4’-Formylbiphenyl-4-carboxylic acid: Similar structure but with the formyl group at a different position.
3-Aldehydosalicylic Acid: Used in the synthesis of Schiff base ligands.
4-(Furan-2-yl)benzoic acid: Investigated as potential inhibitors of xanthine oxidase.
Uniqueness
4-Formylbiphenyl-3-carboxylic acid is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a versatile building block in organic synthesis and its use as a fluorescent probe in biochemical research highlight its distinctiveness.
Properties
Molecular Formula |
C14H10O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-formyl-5-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-12-7-6-11(8-13(12)14(16)17)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
InChI Key |
HVWSVVCLWMOMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)C(=O)O |
Origin of Product |
United States |
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